
ML202: A Technical Guide to a Potent Pyruvate
Kinase M2 Activator

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: ML202

Cat. No.: B15578613 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of ML202, a potent and

selective small-molecule activator of Pyruvate Kinase M2 (PKM2). This document details the

mechanism of action, quantitative biochemical and cellular data, detailed experimental

protocols, and the relevant signaling pathways modulated by ML202.

Introduction
Pyruvate kinase (PK) is a critical enzyme that catalyzes the final, rate-limiting step of glycolysis,

the conversion of phosphoenolpyruvate (PEP) and ADP to pyruvate and ATP.[1] The M2

isoform, PKM2, is preferentially expressed in embryonic and tumor cells and plays a pivotal

role in the metabolic reprogramming observed in cancer, often referred to as the Warburg

effect.[2][3] In cancer cells, PKM2 typically exists in a low-activity dimeric state, which slows

down glycolysis and allows for the accumulation of glycolytic intermediates to be shunted into

biosynthetic pathways necessary for rapid cell proliferation.[3][4]

ML202 is a member of the thieno[3,2-b]pyrrole[3,2-d]pyridazinone chemical series and acts as

a specific allosteric activator of PKM2.[1][2] By promoting the formation of the highly active

tetrameric state of PKM2, ML202 effectively reverses the Warburg effect, shifting cancer cell

metabolism from anabolic processes towards energy production, thereby inhibiting tumor

growth.[5][6]
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Quantitative Data for PKM2 Activators
The following tables summarize the key quantitative data for ML202 and other relevant PKM2

activators.

Compoun
d

Target
AC50
(nM)

IC50 (nM)
Cellular
EC50
(µM)

Selectivit
y

Referenc
e

ML202 hPKM2 - 73 -

Inactive

against

PKM1,

PKR, PKL

[Probe

Reports]

TEPP-46

(ML265)
hPKM2 92 - -

Highly

selective

over

PKM1,

PKR, PKL

[5][6]

DASA-58

(ML203)
hPKM2 38 -

19.6 (in

A549 cells)
- [5]

PKM2

activator 3
hPKM2 90 - - - [7]

Table 1: Biochemical and Cellular Potency of Selected PKM2 Activators.

Compound Administration Bioavailability t1/2 Reference

ML202 IV, IP, Oral (mice)
Moderate oral

bioavailability
~2 hours (oral) [8]

TEPP-46

(ML265)
IV, IP, Oral (mice)

Superior plasma

concentrations to

ML202

>4 hours (oral) [6]

Table 2: Pharmacokinetic Parameters of ML202 and TEPP-46 in Mice.
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Mechanism of Action
ML202 and other activators of its class bind to an allosteric site at the dimer-dimer interface of

the PKM2 protein.[6] This binding event stabilizes the tetrameric conformation of the enzyme,

which has a significantly higher affinity for its substrate, PEP.[3] This mode of action is distinct

from the endogenous activator, fructose-1,6-bisphosphate (FBP).[5] Importantly, small-

molecule activators like ML202 can induce a constitutively active state of PKM2 that is resistant

to inhibition by phosphotyrosine-containing proteins, a key mechanism for maintaining the low-

activity state of PKM2 in cancer cells.[5]

Signaling Pathways and Cellular Effects
Activation of PKM2 by ML202 has profound effects on cellular metabolism and signaling. By

promoting the tetrameric form, ML202 enhances the conversion of PEP to pyruvate, thereby

increasing the rate of glycolysis and ATP production. This leads to a decrease in the availability

of glycolytic intermediates for anabolic processes. Furthermore, by locking PKM2 in its active

cytoplasmic form, ML202 is thought to prevent its translocation to the nucleus, where it can act

as a transcriptional co-activator for genes involved in cell proliferation and the Warburg effect,

such as HIF-1α.[9][10] The metabolic shift induced by ML202 leads to reduced lactate

production and can suppress tumor growth in vivo.[5][11]
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Caption: Mechanism of ML202 Action on PKM2.
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Experimental Protocols
Detailed methodologies for key experiments cited in the characterization of ML202 are

provided below.

LDH-Coupled PKM2 Activity Assay
This assay measures the enzymatic activity of PKM2 by coupling the production of pyruvate to

the lactate dehydrogenase (LDH)-mediated oxidation of NADH to NAD+, which can be

monitored by the decrease in absorbance at 340 nm.[12][13][14]

Materials:

Recombinant Human PKM2 enzyme

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 10 mM MgCl₂

Phosphoenolpyruvate (PEP)

Adenosine diphosphate (ADP)

Nicotinamide adenine dinucleotide, reduced form (NADH)

Lactate Dehydrogenase (LDH)

ML202 (or other test compounds) dissolved in DMSO

96-well, UV-transparent microplate

Microplate spectrophotometer

Procedure:

Prepare Reagent Master Mix: For each 200 µL reaction, prepare a master mix with the

following final concentrations:

0.5 mM PEP

1 mM ADP
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0.2 mM NADH

~8-10 units of LDH

20 nM Recombinant Human PKM2

Prepare Compound Dilutions: Serially dilute ML202 in DMSO and then in assay buffer to the

desired final concentrations. Ensure the final DMSO concentration does not exceed 1%.

Assay Plate Setup:

Add 2 µL of the diluted compound or DMSO (vehicle control) to the appropriate wells of

the 96-well plate.

Initiate the reaction by adding 198 µL of the Reagent Master Mix to each well.

Kinetic Measurement:

Immediately place the plate in a microplate reader pre-set to 30°C.

Measure the decrease in absorbance at 340 nm every 60 seconds for 20-30 minutes.

Data Analysis:

Calculate the initial reaction velocity (V₀) for each well from the linear portion of the

absorbance vs. time curve.

Normalize the velocities to the DMSO control to determine the percent activation.

Plot percent activation against the logarithm of the compound concentration and fit the

data to a dose-response curve to determine the AC50 value.
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Caption: LDH-Coupled PKM2 Assay Workflow.

Kinase-Glo® Luminescent Kinase Assay
This is a homogeneous, high-throughput assay that measures PKM2 activity by quantifying the

amount of ATP remaining in the solution following the kinase reaction. The luminescent signal

is inversely proportional to the kinase activity.[15][16][17]

Materials:

Recombinant Human PKM2 enzyme
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Assay Buffer: 0.1 M MES, 5 mM MgCl₂, 20 mM KCl, pH 6.5

Phosphoenolpyruvate (PEP)

Adenosine diphosphate (ADP)

ML202 (or other test compounds) dissolved in DMSO

Kinase-Glo® Plus Luminescent Kinase Assay Kit (Promega)

96-well solid white plate

Luminometer

Procedure:

Prepare Reagents:

Dilute rhPKM2 to 4 µg/mL in Assay Buffer.

Prepare a substrate mixture of 5 mM ADP and 5 mM PEP in Assay Buffer.

Prepare Compound Dilutions: Serially dilute ML202 in DMSO and then in assay buffer.

Kinase Reaction:

In a microcentrifuge tube, combine 80 µL of diluted rhPKM2 with the desired concentration

of ML202 or DMSO.

Add 80 µL of the substrate mixture to initiate the reaction.

Incubate at room temperature for 15 minutes.

Stop the reaction by heating the tubes to 95-100°C for 3 minutes.

ATP Detection:

Transfer 50 µL of each reaction to a well of the 96-well white plate.
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Prepare the Kinase-Glo® Reagent according to the manufacturer's instructions.

Add 50 µL of Kinase-Glo® Reagent to each well.

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

Measurement:

Read the luminescence using a plate-reading luminometer.

Data Analysis:

A decrease in luminescence compared to the no-enzyme control indicates ATP

consumption and thus PKM2 activity.

Normalize the data to determine percent activation and calculate AC50 values.

Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical method used to verify the engagement of a drug with its target protein

in a cellular environment. The principle is based on the ligand-induced thermal stabilization of

the target protein.[18][19][20]

Materials:

Cultured cells (e.g., A549)

Complete cell culture medium

ML202 dissolved in DMSO

Phosphate-buffered saline (PBS)

Lysis buffer with protease inhibitors

PCR tubes

Thermal cycler

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 15 Tech Support

https://www.ncbi.nlm.nih.gov/books/NBK374282/
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Cellular_Thermal_Shift_Assay_CETSA_with_GSK3368715.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC9486815/
https://www.benchchem.com/product/b15578613?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15578613?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Centrifuge

Equipment for Western blotting (SDS-PAGE gels, transfer apparatus, antibodies against

PKM2 and a loading control)

Procedure:

Cell Treatment:

Culture cells to 80-90% confluency.

Treat cells with ML202 at various concentrations or with DMSO (vehicle control) for 1 hour

at 37°C.

Heat Challenge:

Harvest and resuspend the cells in PBS.

Aliquot the cell suspension into PCR tubes.

Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal

cycler, followed by cooling to 4°C.

Cell Lysis:

Lyse the cells by three freeze-thaw cycles (liquid nitrogen and 37°C water bath).

Separation of Soluble Fraction:

Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated

proteins.

Carefully collect the supernatant containing the soluble protein fraction.

Protein Analysis:

Determine the protein concentration of the soluble fractions.
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Analyze the amount of soluble PKM2 by Western blotting using a specific anti-PKM2

antibody. Use a loading control (e.g., GAPDH) to ensure equal protein loading.

Data Analysis:

Quantify the band intensities for PKM2 at each temperature.

Normalize the intensities to the intensity at the lowest temperature.

Plot the percentage of soluble protein against temperature to generate melt curves for

both vehicle and ML202-treated samples. A shift in the melt curve to a higher temperature

in the presence of ML202 indicates target engagement.
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Caption: Cellular Thermal Shift Assay (CETSA) Workflow.
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Structure-Activity Relationship (SAR)
ML202 belongs to the thieno[3,2-b]pyrrole[3,2-d]pyridazinone class of PKM2 activators.[1][2]

SAR studies on this scaffold have revealed key structural features that contribute to its potency

and selectivity. The core heterocyclic structure is essential for activity. Substitutions on the

pyridazinone and thienopyrrole rings have been explored to optimize activity and

pharmacokinetic properties. For instance, the nature and position of substituents on the phenyl

ring attached to the pyridazinone nitrogen significantly influence potency. These studies have

led to the development of analogs with improved properties, such as TEPP-46 (ML265), which

exhibits enhanced in vivo efficacy.[1][2][6]

In Vivo Efficacy
Preclinical studies in mouse xenograft models of cancer have demonstrated that small-

molecule activators of PKM2, including analogs of ML202, can significantly inhibit tumor

growth.[5][6] Treatment with these activators leads to a metabolic shift in the tumor,

characterized by decreased lactate production and increased oxygen consumption, consistent

with a reversal of the Warburg effect.[5] These findings support the therapeutic potential of

PKM2 activation as a novel anti-cancer strategy.

Conclusion
ML202 is a valuable research tool and a lead compound for the development of novel cancer

therapeutics targeting tumor metabolism. Its high potency, selectivity, and well-characterized

mechanism of action make it an excellent probe for studying the role of PKM2 in cancer

biology. The experimental protocols and data presented in this guide provide a solid foundation

for researchers and drug development professionals working in this exciting area of oncology.

Further optimization of the thieno[3,2-b]pyrrole[3,2-d]pyridazinone scaffold may lead to the

discovery of clinical candidates with improved efficacy and safety profiles.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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